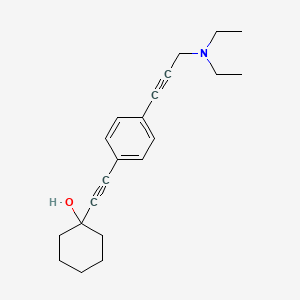
Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- is a complex organic compound characterized by its unique structure, which includes a cyclohexanol ring, a phenyl group, and a diethylamino propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- typically involves multiple steps, starting with the preparation of the cyclohexanol ring and the subsequent addition of the phenyl and diethylamino propynyl groups. One common method involves the acetylation of 1-ethynyl-1-cyclohexanol in the presence of a catalytic amount of ruthenium chloride at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the available resources.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce various alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with various enzymes.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes like Cathepsin B by binding to their active sites and preventing their normal function . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Ethynyl-1-cyclohexanol
- 1-Ethynyl-1-hydroxycyclohexane
- 1-Hydroxy-1-ethynylcyclohexane
Uniqueness
Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)- is unique due to its combination of a cyclohexanol ring, a phenyl group, and a diethylamino propynyl group
Eigenschaften
CAS-Nummer |
5076-60-8 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H27NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-7,15-16,18H2,1-2H3 |
InChI-Schlüssel |
OLZUTLBHIYGXLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


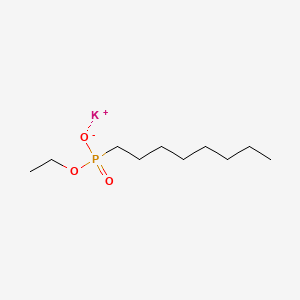
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
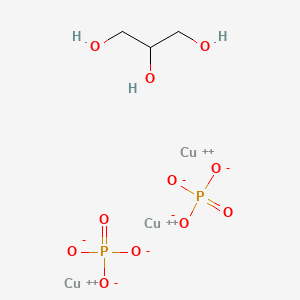
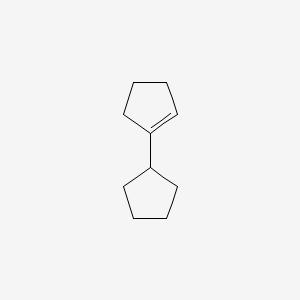
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)

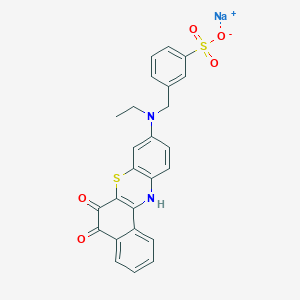
![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
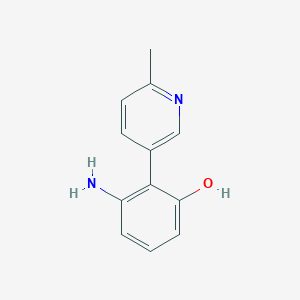

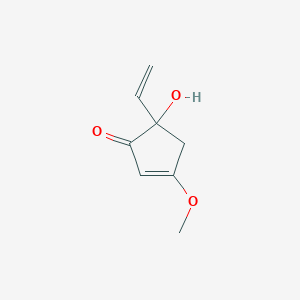

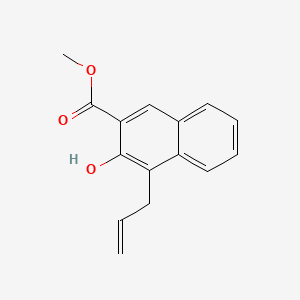
![Phenol, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate](/img/structure/B13798441.png)
